molecular formula C6H5ClN2O3 B12986916 5-Chloro-4-methoxy-2-nitropyridine

5-Chloro-4-methoxy-2-nitropyridine

Cat. No.: B12986916
M. Wt: 188.57 g/mol
InChI Key: WXVBIYHXCYGUFU-UHFFFAOYSA-N
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Description

5-Chloro-4-methoxy-2-nitropyridine is an organic compound with the molecular formula C6H5ClN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methoxy-2-nitropyridine typically involves multiple stepsThe reaction conditions often involve the use of nitrating agents such as nitric acid and sulfuric acid, followed by methylation using methanol in the presence of a base .

Industrial Production Methods

Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methoxy-2-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-4-methoxy-2-nitropyridine is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: Used in the production of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of 5-Chloro-4-methoxy-2-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and chloro groups can influence the compound’s binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methoxy-5-nitropyridine
  • 2-Chloro-5-nitropyridine
  • 2-Chloro-3-methyl-5-nitropyridine

Uniqueness

5-Chloro-4-methoxy-2-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the pyridine ring allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C6H5ClN2O3

Molecular Weight

188.57 g/mol

IUPAC Name

5-chloro-4-methoxy-2-nitropyridine

InChI

InChI=1S/C6H5ClN2O3/c1-12-5-2-6(9(10)11)8-3-4(5)7/h2-3H,1H3

InChI Key

WXVBIYHXCYGUFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1Cl)[N+](=O)[O-]

Origin of Product

United States

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